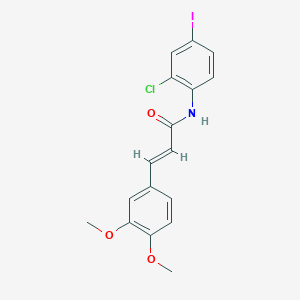
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CI-994 belongs to the family of histone deacetylase (HDAC) inhibitors, which are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Wirkmechanismus
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide is a potent inhibitor of HDAC, which plays a critical role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide increases the acetylation of histones, leading to the activation of tumor suppressor genes and the downregulation of oncogenes. N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide also inhibits the activity of other non-histone proteins, such as transcription factors, which are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to induce cell cycle arrest at the G1 and G2/M phases, leading to the inhibition of cell proliferation. It also induces differentiation and apoptosis in cancer cells, which is associated with the upregulation of tumor suppressor genes, such as p21 and p27, and the downregulation of oncogenes, such as c-myc and Bcl-2. N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments, including its potent inhibitory activity against HDAC, its ability to induce cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines, and its potential to enhance the efficacy of other anticancer agents. However, N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide also has some limitations, including its low solubility in water, its potential toxicity to normal cells, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide, including the development of more potent and selective HDAC inhibitors, the investigation of the molecular mechanisms underlying the synergistic effects of N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide with other anticancer agents, and the evaluation of the efficacy and safety of N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide in clinical trials. Moreover, the potential applications of N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide in other diseases, such as neurodegenerative disorders and inflammatory diseases, should also be explored.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
(E)-N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClINO3/c1-22-15-7-3-11(9-16(15)23-2)4-8-17(21)20-14-6-5-12(19)10-13(14)18/h3-10H,1-2H3,(H,20,21)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSWTGWXTZDMAO-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3530675.png)
![methyl 2-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3530682.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B3530689.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B3530698.png)
![3-chloro-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B3530704.png)
![5-bromo-2-methoxy-3-methyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B3530712.png)

![4-[(diphenylacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3530722.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3530729.png)
![3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3530736.png)
![5-bromo-2-methoxy-3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3530748.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3530754.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide](/img/structure/B3530765.png)
![4'-methyl-N~2~-[3-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B3530786.png)